4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
Description
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring at the 4-position. The pyrrolidine moiety is further modified with a methanesulfonyl group at the nitrogen atom (1-position).
Properties
IUPAC Name |
4-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-5-3-8(6-12)15-9-2-4-10-7-11-9/h2,4,7-8H,3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVFWLCJLKGJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Methanesulfonylation: The pyrrolidine ring is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The methanesulfonylpyrrolidine is then coupled with a pyrimidine derivative through nucleophilic substitution reactions. This step often requires the use of a suitable leaving group on the pyrimidine ring and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bases such as sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, while the methanesulfonylpyrrolidine moiety may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog: 4-(Methoxymethyl)-6-[(Pyrrolidin-3-yl)oxy]pyrimidine Hydrochloride
Key Features :
Comparison :
- Core Structure : Both compounds share a pyrimidine core with oxygen-linked pyrrolidine substituents.
- Functional Groups : The target compound features a methanesulfonyl group, whereas this analog has a methoxymethyl group. The sulfonyl group (electron-withdrawing) may confer greater metabolic stability compared to the ether-linked methoxymethyl (electron-donating) group.
Anticonvulsant Pyrimidinone Derivative: 1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Hydrochloride
Key Features :
Comparison :
- Electronic Effects : The nitro group (strong electron-withdrawing) contrasts with the methanesulfonyl group in the target compound. Both groups may enhance binding to target receptors via dipole interactions.
- Activity: The nitro-substituted compound exhibits potent anticonvulsant activity, suggesting that electron-withdrawing groups at strategic positions on the pyrimidine/pyrimidinone scaffold are critical for efficacy .
D–A–D Structured Pyrimidine: 2-Butylsulfanyl-4,6-bis[(E)-4-(Dimethylamino)styryl]pyrimidine
Key Features :
- Crystal Structure: Dihedral angles of 14.20° and 14.56° between the pyrimidine ring and 4-(dimethylamino)styryl groups .
- Electronic Properties: Donor–acceptor–donor (D–A–D) architecture, with the pyrimidine acting as an electron-accepting core .
Comparison :
- Substituent Geometry : The butylsulfanyl group adopts a trans conformation (C–C–C–C = 171.53°), while the target compound’s pyrrolidine substituent likely imposes different steric constraints.
- Applications : The D–A–D design is leveraged in optoelectronic materials; the methanesulfonyl group in the target compound may similarly modulate electronic properties for therapeutic or material science applications .
Sulfonyl-Containing Pyrido[3,4-d]pyrimidin-4(3H)-one Derivative
Key Features :
Comparison :
- Sulfonyl Placement : The sulfonyl group in this derivative is part of a distal phenylpiperidine substituent, whereas in the target compound, it is directly attached to the pyrrolidine ring. This difference may influence solubility and target engagement.
- Synthetic Route : Both compounds likely require controlled conditions (e.g., anhydrous solvents) for functional group installation .
Biological Activity
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the areas of cancer treatment, antifungal properties, and inhibition of specific enzymes. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a methanesulfonyl group and a pyrrolidine moiety, which may contribute to its biological activities.
Anticancer Activity
Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, certain thienopyrimidine derivatives have been identified as potent inhibitors of Mnk kinases, which are implicated in cancer progression and inflammation . The inhibition of these kinases can lead to reduced tumor growth and metastasis.
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| Compound 3a | Liver Carcinoma | 11 |
| Thienopyrimidine A | Neuroblastoma | <50 |
Antifungal Activity
The antifungal properties of pyrimidine derivatives have been explored extensively. In particular, studies have demonstrated that certain derivatives exhibit significant activity against various fungal strains. For example, novel pyrimidine derivatives bearing a thiadiazole skeleton showed lower EC50 values against Phomopsis sp., indicating effective antifungal action .
| Compound | Fungal Strain | EC50 (µg/ml) |
|---|---|---|
| Compound 6h | Phomopsis sp. | 25.9 |
| Pyrimethanil | Phomopsis sp. | 32.1 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. A related study found that methanesulfonamide pyrimidines effectively inhibited HMG-CoA reductase, a target for cholesterol-lowering therapies, with one derivative showing an IC50 value of 1.12 nM .
Study on Anticancer Properties
A study published in 2022 examined the effects of a series of pyrimidine derivatives on various cancer cell lines. The findings indicated that the compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Study on Antifungal Efficacy
In another study focusing on antifungal activity, researchers synthesized a range of pyrimidine derivatives and tested their efficacy against common fungal pathogens. The results highlighted that specific substitutions on the pyrimidine ring significantly enhanced antifungal potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
